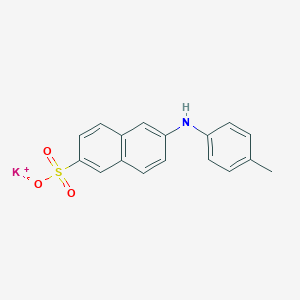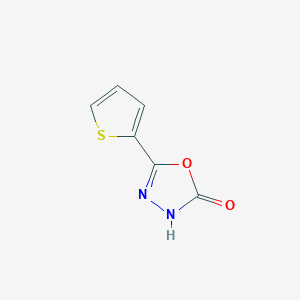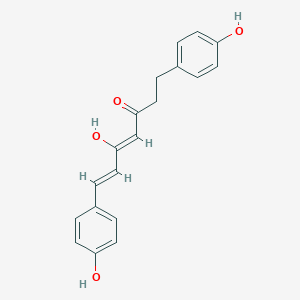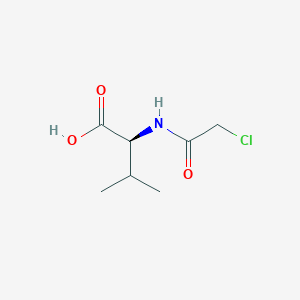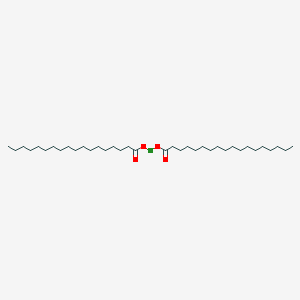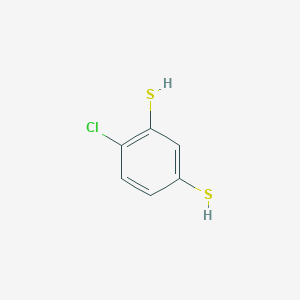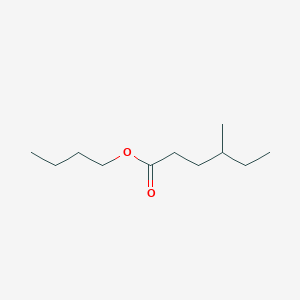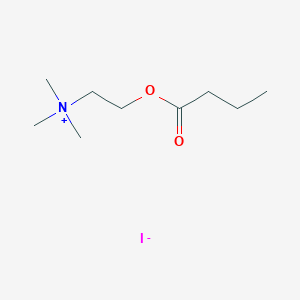
Butyrylcholine iodide
概要
説明
Butyrylcholine iodide is a synthetic choline-based ester that functions similarly to acetylcholine, a neurotransmitter. It is primarily used in scientific research to study cholinesterase activity, particularly in distinguishing between acetylcholinesterase and butyrylcholinesterase . The compound does not occur naturally in the body and is synthesized for experimental purposes.
準備方法
Synthetic Routes and Reaction Conditions: Butyrylcholine iodide can be synthesized through the esterification of butyric acid with choline, followed by iodination. The reaction typically involves the following steps:
Esterification: Butyric acid reacts with choline in the presence of a catalyst such as sulfuric acid to form butyrylcholine.
Iodination: The butyrylcholine is then treated with hydroiodic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often recrystallized from solvents like isopropanol or diethyl ether to achieve the desired purity .
化学反応の分析
Types of Reactions: Butyrylcholine iodide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by cholinesterases, resulting in the formation of butyric acid and choline.
Substitution: The iodide ion can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions with the presence of cholinesterases.
Substitution: Requires nucleophiles such as hydroxide ions or other halides in a suitable solvent.
Major Products:
Hydrolysis: Butyric acid and choline.
Substitution: Depending on the nucleophile, various substituted choline derivatives can be formed.
科学的研究の応用
Butyrylcholine iodide is widely used in scientific research, particularly in the following areas:
作用機序
Butyrylcholine iodide exerts its effects by serving as a substrate for cholinesterases, particularly butyrylcholinesterase. The enzyme catalyzes the hydrolysis of this compound, resulting in the formation of butyric acid and choline. This reaction is similar to the hydrolysis of acetylcholine by acetylcholinesterase . The molecular targets include the active sites of cholinesterases, where the ester bond is cleaved, leading to the release of the products .
類似化合物との比較
Acetylcholine iodide: Functions similarly but is naturally occurring and primarily acts on acetylcholinesterase.
Butyrylthiocholine iodide: A sulfur-containing analog used in similar enzymatic studies.
Acetylthiocholine iodide: Another analog used to study cholinesterase activity.
Uniqueness: Butyrylcholine iodide is unique in its specific interaction with butyrylcholinesterase, making it a valuable tool for distinguishing between different cholinesterases. Its synthetic nature allows for controlled experimental conditions, providing consistent and reliable results in research .
特性
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNBQVDMJRFGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
| Record name | Butyrocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883856 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2494-56-6 | |
| Record name | Butyrylcholine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyrylcholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyryloxyethyltrimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyrylcholine iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2MFG93T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Butyrylcholine iodide acts as a substrate for cholinesterase enzymes, specifically butyrylcholinesterase (BuChE) and to a lesser extent, acetylcholinesterase (AChE). These enzymes catalyze the hydrolysis of choline esters, and this compound serves as a specific substrate for studying their activity. [, , ]
A: Research using various substrates, including this compound, acetylthiocholine iodide, and propionylcholine iodide, has shown that the structure of the acyl group attached to choline influences the substrate specificity of cholinesterase enzymes. [] Chemical modification studies on human serum pseudocholinesterase, which possesses both pseudocholinesterase and aryl acylamidase activities, revealed that this compound provided protection against inactivation caused by certain modifiers, suggesting that specific amino acid residues are essential for its binding and hydrolysis. []
A: this compound is frequently employed as a substrate to determine cholinesterase activity in various biological samples. [, ] This is particularly relevant in toxicological studies, as organophosphorus and carbamate pesticides are known to inhibit cholinesterase activity. By measuring the rate of this compound hydrolysis in the presence and absence of potential inhibitors, researchers can assess the level of enzyme inhibition. [] Additionally, this compound has been used in the development of affinity chromatography columns for the purification of AChE. []
A: A pH-stat method has been described for the determination of cholinesterase inhibitors using this compound as the substrate. [] This method monitors the pH change resulting from the hydrolysis of this compound by cholinesterase. The degree of inhibition caused by a compound is determined by comparing the rate of pH change in the presence and absence of the inhibitor.
A: While this compound is a valuable tool, it's essential to consider its limitations. For instance, studies on human serum pseudocholinesterase demonstrate that reversible inhibitors like ethopropazine and imipramine, unlike this compound, did not protect the enzyme from inactivation by certain modifiers. [] This highlights that while this compound provides insights into specific interactions, it might not reflect the complete spectrum of enzyme inhibition mechanisms.
A: Yes, alternative substrates like acetylthiocholine iodide and propionylcholine iodide are also used to investigate cholinesterase activity. [] The choice of substrate depends on the specific research question and the enzyme being studied.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


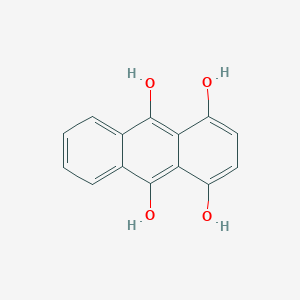
![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)
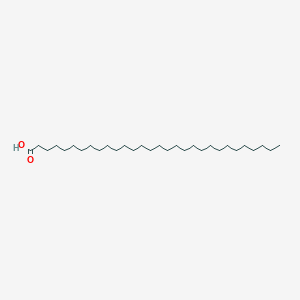

![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
